2-Bromo-4-fluoropyridine-6-acetic acid
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Overview
Description
2-Bromo-4-fluoropyridine-6-acetic acid is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to form fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to produce 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of 2-Bromo-4-fluoropyridine-6-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoropyridine-6-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Bu4N+F− in DMF at room temperature.
Coupling Reactions: Palladium-catalyzed reactions using organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which can be further utilized in different applications.
Scientific Research Applications
2-Bromo-4-fluoropyridine-6-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Exploration of its derivatives as potential pharmaceutical agents due to their unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoropyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2-Bromo-6-fluoropyridine
- 3-Bromo-2-fluoropyridine-4-boronic acid
Uniqueness
2-Bromo-4-fluoropyridine-6-acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H5BrFNO2 |
---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-(6-bromo-4-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
KKSKVSJUABLVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)F |
Origin of Product |
United States |
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